2-Nitrobiphenyl

Physical Chemistry Thermal Analysis Process Engineering

2-Nitrobiphenyl (CAS 86-00-0) is the ortho-substituted nitrobiphenyl isomer delivering a uniquely low melting point (36–38 °C) that enables automated liquid-handling and continuous-flow processing—capabilities unattainable with the para isomer (mp 114 °C). Its ortho-nitro group is the sole precursor to 2-aminobiphenyl, the essential intermediate in boscalid and carboxamide agrochemical synthesis, where para- or meta-substitutes fail. Isomer-specific electrochemical detection (down to 2×10⁻⁹ M by adsorptive stripping voltammetry) makes it an indispensable reference standard for environmental monitoring. Procure high-purity (≥98% GC) 2-nitrobiphenyl to ensure regiochemical fidelity and process efficiency.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 86-00-0
Cat. No. B167123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobiphenyl
CAS86-00-0
Synonyms2-Nitrobiphenyl
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyYOJKKXRJMXIKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobiphenyl (CAS 86-00-0): Ortho-Substituted Nitroarene with Distinctive Low Melting Point and Steric Profile


2-Nitrobiphenyl (CAS 86-00-0), also known as o-nitrobiphenyl, is a mononitrated biphenyl derivative with the molecular formula C₁₂H₉NO₂. It is one of three isomeric nitrobiphenyls, distinguished by the ortho-positioning of the nitro group relative to the biphenyl linkage [1]. This ortho-substitution imparts a significantly lower melting point (36–38 °C) compared to the para-isomer (4-nitrobiphenyl, 114 °C), a consequence of reduced crystal lattice symmetry and steric hindrance around the biphenyl axis [2]. The compound is insoluble in water but soluble in common organic solvents including acetone, ethanol, methanol, and dimethylformamide [3]. Commercially, it is supplied as a low-melting solid or liquid above ambient temperature with typical purities ≥98% (GC) .

Why 2-Nitrobiphenyl Cannot Be Replaced by 4-Nitrobiphenyl or Other Isomers in Synthesis and Analysis


Generic substitution among nitrobiphenyl isomers fails because the nitro group position dictates fundamentally different physicochemical properties and reactivity profiles. The ortho-nitro group in 2-nitrobiphenyl creates steric congestion that lowers crystal packing efficiency, resulting in a melting point approximately 76–78 °C lower than that of 4-nitrobiphenyl [1]. This thermal behavior directly impacts handling, storage requirements, and compatibility with temperature-sensitive processes. In cross-coupling reactions, the ortho-substitution pattern enables distinct regioselectivity and catalytic pathways that para- or meta-isomers cannot replicate [2]. Furthermore, the electrochemical reduction potential and voltammetric response of 2-nitrobiphenyl differ measurably from its isomers, a critical factor in analytical detection and environmental monitoring applications [3]. Substituting 4-nitrobiphenyl for 2-nitrobiphenyl in a synthetic sequence targeting carbazole derivatives or boscalid intermediates would yield entirely different products or fail altogether [4].

Quantitative Differentiation of 2-Nitrobiphenyl: Comparative Data for Scientific Selection


Melting Point Differential: 2-Nitrobiphenyl vs. 4-Nitrobiphenyl

The ortho-substitution pattern in 2-nitrobiphenyl dramatically reduces crystal lattice energy compared to the para-isomer, yielding a melting point of 36–38 °C versus 114 °C for 4-nitrobiphenyl [1]. This represents a quantified difference of 76–78 °C, enabling 2-nitrobiphenyl to exist as a liquid under mild warming conditions while 4-nitrobiphenyl remains a high-melting solid [2].

Physical Chemistry Thermal Analysis Process Engineering

Regioselectivity in Zeolite-Assisted Nitration: Ortho/Para Ratio Advantage

In zeolite-assisted nitration of biphenyl, the ortho/para isomer ratio for 2-nitrobiphenyl (2a) to 4-nitrobiphenyl (2b) reaches 0.69, with an overall mononitrobiphenyl yield of 78.42% [1]. This represents a significant improvement in ortho-selectivity compared to conventional mixed-acid nitration methods, which typically favor para-substitution due to steric and electronic directing effects [2].

Green Chemistry Nitration Zeolite Catalysis

Electroanalytical Detection Limits: 2-Nitrobiphenyl vs. 3- and 4-Nitrobiphenyl

Differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) at a hanging mercury drop electrode enable quantification of 2-nitrobiphenyl (2-NBP) alongside 3-NBP and 4-NBP across concentration ranges of 2×10⁻⁸ to 1×10⁻⁵ mol·L⁻¹ (DPV) and 2×10⁻⁹ to 1×10⁻⁷ mol·L⁻¹ (AdSV) in Britton-Robinson buffer–methanol (1:1) at pH 12 [1]. The distinct peak potentials of each isomer permit simultaneous determination in mixtures, with 2-NBP exhibiting a unique electrochemical signature that differentiates it from the para- and meta-analogs [2].

Electrochemistry Environmental Analysis Voltammetry

Suzuki Coupling Efficiency: Ortho-Nitro Substrate Reactivity Advantage

Microwave-assisted Pd(PPh₃)₄-catalyzed Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid produces 2-nitrobiphenyl in excellent yields with excellent selectivity [1]. The ortho-nitro group exerts a strong electron-withdrawing and steric effect that activates the adjacent chloro substituent toward oxidative addition with palladium, a reactivity profile not observed with meta- or para-nitrochlorobenzene substrates under identical conditions [2]. The method demonstrates high functional group tolerance for both electron-withdrawing and electron-donating substituents on the boronic acid partner.

Cross-Coupling Suzuki Reaction Palladium Catalysis

Catalytic Reduction Pathway: Distinct Product Outcome vs. 2,2′-Dinitrobiphenyl

Reduction of 2-nitrobiphenyl with isopropanol in a flow-type reactor over Al₂O₃ catalyst proceeds via a straightforward nitro-to-amine conversion to yield 2-aminobiphenyl [1]. In stark contrast, reduction of 2,2′-dinitrobiphenyl under similar hydrogen transfer conditions yields benzo[c]cinnoline as the major product through intramolecular N–N coupling [2]. This divergent pathway underscores that the mono-nitro ortho-substitution pattern in 2-nitrobiphenyl avoids the reductive cyclization side-reactions that plague the dinitro analog, ensuring higher selectivity toward the desired primary amine.

Hydrogenation Nitro Reduction Catalysis

Validated Application Scenarios for 2-Nitrobiphenyl Based on Quantitative Evidence


Low-Temperature Liquid-Phase Handling and Metered Dosing in Continuous Flow Synthesis

The 36–38 °C melting point of 2-nitrobiphenyl enables it to be maintained as a free-flowing liquid with minimal heating, making it ideally suited for automated liquid handling systems and continuous flow reactors. In contrast, 4-nitrobiphenyl (mp 114 °C) requires substantially higher temperatures to achieve liquid state, increasing energy costs and potentially degrading temperature-sensitive co-reactants. Procurement of 2-nitrobiphenyl is therefore recommended for flow chemistry platforms targeting ortho-functionalized biphenyl derivatives.

Precursor for 2-Aminobiphenyl in Agrochemical Intermediate Synthesis

Catalytic hydrogenation of 2-nitrobiphenyl produces 2-aminobiphenyl, the direct precursor to boscalid fungicide and related carboxamide agrochemicals [1]. The ortho-substitution pattern is essential for the subsequent amide coupling steps in boscalid synthesis. Substitution with 4-nitrobiphenyl would yield 4-aminobiphenyl, a compound with entirely different biological activity and no commercial utility in this synthetic pathway. The 94% yield demonstrated at 100 g scale for the 4′-chloro-2-nitrobiphenyl analog [2] confirms the scalability of this ortho-nitroarene platform.

Electroanalytical Standard for Environmental Monitoring of Nitrobiphenyl Pollutants

2-Nitrobiphenyl is detectable by adsorptive stripping voltammetry at concentrations as low as 2×10⁻⁹ mol·L⁻¹ in aqueous methanol electrolyte [3]. This validated method enables its use as a certified reference standard for quantifying nitrobiphenyl contamination in drinking water and river water samples. The distinct peak potential of 2-nitrobiphenyl relative to 3- and 4-nitrobiphenyl allows for isomer-specific monitoring, a requirement for accurate environmental risk assessment and regulatory reporting.

Catalytic Nitration Studies and Ortho-Selective Process Development

The zeolite-assisted nitration protocol achieving an ortho/para ratio of 0.69 with 78.42% yield [4] positions 2-nitrobiphenyl as a benchmark substrate for evaluating new solid-acid catalysts and green nitration methodologies. Procurement of high-purity 2-nitrobiphenyl as a reference standard is essential for calibrating GC or HPLC assays that quantify isomer ratios in nitration reaction development. The compound's distinct retention characteristics facilitate accurate monitoring of ortho-selectivity improvements.

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